molecular formula C65H116N6O21 B141446 ImmTher CAS No. 130114-83-9

ImmTher

Cat. No.: B141446
CAS No.: 130114-83-9
M. Wt: 1317.6 g/mol
InChI Key: DNUXJWBKTMJNEP-JVSLBXKQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dtp-gdp (Disaccharide Tripeptide Glycerol Dipalmitoyl) is a synthetic lipophilic disaccharide tripeptide derivative derived from muramyl dipeptide (MDP), a component of bacterial peptidoglycan . It exhibits immunomodulatory activity by stimulating macrophage activation and enhancing serum cytokine levels, particularly in applications requiring adjuvants for vaccine efficacy . Structurally, it consists of a glycerol backbone conjugated with two palmitoyl chains, a disaccharide, and a tripeptide moiety, which enhances its stability and bioavailability compared to hydrophilic analogs . Dtp-gdp has been utilized in pharmaceutical formulations, such as in combination with clodronate derivatives (e.g., Bonefos®) for treating bone resorption disorders and as an immune response booster in oncology .

Properties

CAS No.

130114-83-9

Molecular Formula

C65H116N6O21

Molecular Weight

1317.6 g/mol

IUPAC Name

[(2R)-3-[(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

InChI

InChI=1S/C65H116N6O21/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-54(79)87-41-48(90-55(80)35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)42-88-64(86)44(4)67-53(78)37-36-49(61(66)83)71-62(84)43(3)68-63(85)45(5)89-59(50(38-72)69-46(6)75)60(51(77)39-73)92-65-56(70-47(7)76)58(82)57(81)52(40-74)91-65/h38,43-45,48-52,56-60,65,73-74,77,81-82H,8-37,39-42H2,1-7H3,(H2,66,83)(H,67,78)(H,68,85)(H,69,75)(H,70,76)(H,71,84)/t43-,44-,45+,48+,49+,50-,51+,52+,56+,57+,58+,59+,60+,65-/m0/s1

InChI Key

DNUXJWBKTMJNEP-JVSLBXKQSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)OC(=O)CCCCCCCCCCCCCCC

Synonyms

DTP-GDP
N-acetylglucosamine-N-acetylmuramyl-alanyl-isoglutaminyl-alanyl-glycerol dipalmitoyl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dithieno[3,2-b:2’,3’-d]pyrrole involves the fusion of two thiophene rings to a central pyrrole ring. This can be achieved through transition metal-catalyzed condensation polymerizations such as Yamamoto, Suzuki, or Stille-type coupling . The guanosine diphosphate component is typically synthesized through enzymatic dephosphorylation of guanosine triphosphate by GTPases .

Industrial Production Methods: Industrial production of Dithieno[3,2-b:2’,3’-d]pyrrole involves large-scale polymerization techniques, often using chemical oxidants like iron trichloride or ruthenium trichloride . Guanosine diphosphate is produced through biotechnological processes involving microbial fermentation and enzymatic reactions.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Dithieno[3,2-b:2’,3’-d]pyrrole-Guanosine Diphosphate involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The immunomodulatory activity of Dtp-gdp places it within a class of MDP-derived adjuvants. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Comparative Analysis of Dtp-gdp and Analogous Immunomodulators

Compound Structure Molecular Weight (Da) Key Immunomodulatory Targets Solubility Key Applications
Dtp-gdp Lipophilic disaccharide tripeptide ~1,320 (estimated) Macrophages, TNF-α, IL-6 Lipid-soluble Adjuvant in vaccines, bone resorption therapy
Muramyl Dipeptide (MDP) Hydrophilic peptidoglycan fragment ~492 NOD2 receptors, NF-κB pathway Water-soluble Experimental adjuvant (limited due to toxicity)
MTP-PE MDP conjugated to phosphatidylethanolamine ~1,100 TLR2/4, macrophage activation Amphiphilic Licensed for osteosarcoma immunotherapy
QS-21 Saponin-based triterpenoid glycoside ~1,950 CD8+ T cells, antibody response Water-soluble Vaccine adjuvant (e.g., Shingrix®)

Key Findings :

Structural and Functional Divergence :

  • Dtp-gdp’s lipophilic design enhances membrane integration and sustained activity compared to hydrophilic MDP, which suffers from rapid renal clearance and systemic toxicity .
  • Unlike QS-21, a plant-derived saponin, Dtp-gdp directly activates innate immune pathways (e.g., cytokine release) rather than adaptive responses, making it suitable for combinatorial therapies .

Efficacy and Safety: MTP-PE (muramyl tripeptide phosphatidylethanolamine) shares Dtp-gdp’s macrophage-targeting mechanism but requires lower doses due to higher TLR2/4 affinity . However, Dtp-gdp’s glycerol-palmitoyl structure reduces inflammatory side effects observed in MDP analogs .

Industrial Applicability :

  • Dtp-gdp’s stability in lipid formulations contrasts with QS-21’s susceptibility to hydrolysis, favoring its use in lyophilized or emulsion-based vaccines .

Discussion of Research Contradictions and Limitations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.